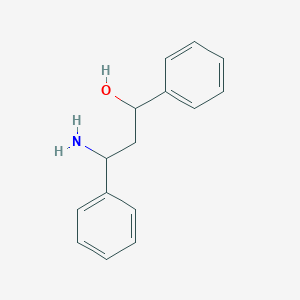

3-Amino-1,3-diphenylpropan-1-ol

Description

3-Amino-1,3-diphenylpropan-1-ol is a chiral 1,3-amino alcohol characterized by a hydroxyl group at position 1, an amino group at position 3, and phenyl substituents at both positions 1 and 3 of the propane backbone. Its molecular formula is C15H17NO (molecular weight: 227.30 g/mol) . The compound is of interest in asymmetric synthesis, particularly in the preparation of enantiopure intermediates for pharmaceuticals and agrochemicals .

Properties

CAS No. |

25756-02-9 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

3-amino-1,3-diphenylpropan-1-ol |

InChI |

InChI=1S/C15H17NO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2 |

InChI Key |

HQFWJAGMDNUMAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Aldol-Type Condensation and Reduction

A robust approach to related 1,3-diphenylpropan-1-ol derivatives, which can be adapted for aminoalcohol synthesis, involves:

Step 1: Catalytic Aldol Reaction

Benzaldehyde and acetophenone are reacted under catalysis by amino acid derivatives such as L-proline or D-proline, with dibenzylamine trifluoroacetate as an additive. This yields 3-hydroxy-1,3-diphenyl-1-acetone with high purity and yield (over 80% yield and >99% purity reported). The reaction is typically conducted in anhydrous dimethyl sulfoxide at room temperature with stirring for 24–48 hours.

Key parameters include:- Benzaldehyde to acetophenone mass ratio: 1:0.9–1.1

- Benzaldehyde to catalyst mass ratio: 1:0.1–0.3

- Benzaldehyde to dibenzylamine trifluoroacetate mass ratio: 1:0.2–0.3

- Stirring speed: 30–70 rpm

Step 2: Huang Minlon Reduction

The 3-hydroxy-1,3-diphenyl-1-acetone undergoes reduction using hydrazine hydrate, potassium hydroxide, and ethylene glycol. The process involves heating the substrate in ethylene glycol with hydrazine hydrate at 90–110 °C for 1.5–3 hours, followed by addition of potassium hydroxide and stirring at room temperature for 22–28 hours. The product is then isolated by filtration, washing, drying, and chromatographic purification.

The mass ratio of benzaldehyde:hydrazine hydrate:potassium hydroxide is optimized at approximately 1:8–10:10–12.

This method yields optically pure 1,3-diphenyl-1-propanol, which can be further functionalized to introduce the amino group at the 3-position.

Amination of 1,3-Diphenylpropan-1-ol Derivatives

While direct synthesis of this compound is less commonly detailed, literature on structurally related compounds such as 3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol provides insight:

- Efficient synthetic routes to both syn and anti diastereomers of conformationally restricted 1,3-aminoalcohols have been developed using aldol-Tishchenko reactions and subsequent amination steps.

- Resolution of aminoalcohols is achieved via diastereomeric salt formation with chiral acids (e.g., R-(-)-O-acetyl mandelic acid).

- These aminoalcohols serve as ligands in enantioselective addition of diethylzinc to aldehydes and reduction of prochiral ketones with borane.

This approach suggests that the amino group introduction can be achieved post-formation of the 1,3-diphenylpropan-1-ol scaffold via selective amination reactions and resolution techniques to obtain enantiomerically enriched products.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Parameters/Notes | Yield & Purity |

|---|---|---|---|

| Aldol-type condensation | Benzaldehyde, acetophenone, L- or D-proline catalyst, dibenzylamine trifluoroacetate, DMSO solvent | Molar ratio benzaldehyde:acetophenone = 1:0.9–1.1; catalyst 0.1–0.3 mass ratio; stirring 30–70 rpm; 24–48 h at 25 °C | >80% yield of 3-hydroxy-1,3-diphenyl-1-acetone; >99% purity |

| Huang Minlon reduction | 3-hydroxy-1,3-diphenyl-1-acetone, hydrazine hydrate, potassium hydroxide, ethylene glycol | Heating at 90–110 °C for 1.5–3 h; stirring 22–28 h at room temperature; mass ratio benzaldehyde:hydrazine:KOH = 1:8–10:10–12 | Total yield ~52–56%; purity >80% after purification |

| Amination and resolution (related aminoalcohols) | Amination reagents; chiral acids for resolution | Diastereomeric salt formation for resolution; application as chiral ligands | Enantiomerically enriched aminoalcohols |

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,3-diphenylpropan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminium hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-Amino-1,3-diphenylpropan-1-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1,3-diphenylpropan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist for the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, including appetite, mood, and sleep. Additionally, it may act as an agonist for the muscarinic acetylcholine receptor, which plays a role in learning, memory, and movement.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

Substituent Position and Steric Effects: this compound features phenyl groups at positions 1 and 3, creating significant steric hindrance. This contrasts with (S)-2-Amino-3-phenylpropan-1-ol, where the phenyl group is at C3, and the amino group is at C2, leading to distinct reactivity in nucleophilic substitutions . (R)-2-Amino-3,3-diphenylpropan-1-ol is a structural isomer with diphenyl groups at C3 and an amino group at C2, altering hydrogen-bonding capacity and solubility .

Functional Group Diversity: 3-Aminopropan-1-ol lacks aromatic substituents, resulting in higher water solubility (100 g/100 mL) compared to the hydrophobic this compound. 3-(Diethylamino)-2,2-dimethyl-propan-1-ol replaces the phenyl groups with alkyl chains, reducing molecular weight (159.27 g/mol) and increasing volatility (flash point: 73.9°C) .

Stereochemical Complexity: this compound and its derivatives exhibit distinct diastereomeric ratios in synthesis. For example, syn- and anti-diastereomers show ¹³C NMR chemical shifts at δ67–71 ppm and δ63–65 ppm, respectively, enabling precise stereochemical analysis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-Amino-1,3-diphenylpropan-1-ol?

- Methodological Answer : The compound can be synthesized via reductive amination of 1,3-diphenylpropan-1-one using ammonia and a reducing agent (e.g., sodium cyanoborohydride). Alternatively, nucleophilic substitution reactions involving β-amino alcohol precursors have been reported. For stereochemical control, chiral catalysts or resolution techniques (e.g., chiral HPLC) may be employed .

- Key Considerations : Optimize reaction temperature (typically 50–80°C) and solvent polarity (e.g., methanol or THF) to enhance yield. Monitor reaction progress using TLC or LC-MS to detect intermediates.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of phenyl groups (δ 7.2–7.5 ppm for aromatic protons) and the hydroxyl/amino groups (δ 1.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.

- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (CHNO, theoretical MW: 227.13 g/mol).

- IR : Peaks at ~3350 cm (N-H/O-H stretch) and ~1600 cm (C=C aromatic) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in airtight containers. The compound is hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis. For handling, wear PPE (gloves, goggles) and work in a fume hood. First-aid measures for accidental exposure include rinsing with water (15+ minutes for skin/eye contact) and seeking medical evaluation for inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during synthesis?

- Methodological Answer : Systematic troubleshooting involves:

- Purity of Starting Materials : Verify via GC-MS or NMR.

- Catalyst Optimization : Test alternative catalysts (e.g., Pd/C vs. Raney Ni) for reductive amination.

- Byproduct Analysis : Use LC-MS to identify undesired side products (e.g., over-reduction products).

- Replicate Conditions : Ensure precise control of temperature, pH, and stoichiometry. Document deviations in lab journals .

Q. What crystallographic strategies are effective for determining the absolute configuration of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/water. Use SHELXL for refinement, focusing on Flack parameter analysis to assign stereochemistry.

- Twinned Data Handling : For imperfect crystals, apply twin refinement protocols in SHELX (e.g., BASF parameter adjustment). High-resolution data (≤ 0.8 Å) improves accuracy .

- Complementary Techniques : Compare with circular dichroism (CD) or vibrational optical activity (VOA) for chiral validation .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents on phenyl rings (e.g., fluoro, chloro) or modified amino groups. Use methods like Suzuki coupling for aryl modifications .

- Biological Assays : Test in vitro against target enzymes (e.g., malaria parasite proteases) or cell lines. IC values and selectivity indices are calculated using dose-response curves.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities. Correlate with experimental results to refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.